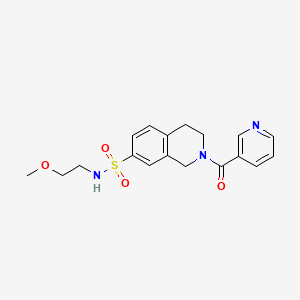

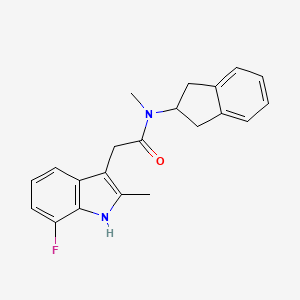

![molecular formula C16H21NO4 B5541563 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)

4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine, also known as EMMA, is a molecule with potential applications in scientific research. EMMA is a synthetic compound that belongs to the class of morpholine derivatives. It has been studied for its potential use as a fluorescent probe for imaging and sensing applications. In

Aplicaciones Científicas De Investigación

Photoinitiation Efficiency in Polymer Science

Copolymers of morpholine derivatives have been synthesized and evaluated for their efficiency as photoinitiators in ultraviolet-curable pigmented coatings. These copolymeric systems displayed synergistic effects, enhancing activity compared to structural models but showed lower photoinitiation efficiency against homopolymer mixtures. This suggests their potential utility in the development of advanced materials with tailored photochemical properties for industrial applications (Angiolini et al., 1997).

Advanced Synthesis Techniques

Research in the field of enamine chemistry has shown that αβ-unsaturated acid chlorides react with tertiary enamino-ketones and esters to produce compounds with significant potential in synthetic chemistry. These reactions facilitate the creation of complex molecules, demonstrating the critical role of morpholine derivatives in enabling new synthetic pathways (Hickmott & Sheppard, 1972).

Environmental Applications

The use of a low-cost biosorbent derived from agro-industrial waste for the removal of pesticides, including those related to 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine, from wastewater has been explored. This research highlights the potential for sustainable waste management practices in mitigating environmental pollution. The adsorbent showed efficiency in removing various pesticides without being significantly affected by the presence of other pollutants, providing a cheap and effective method for water purification (Boudesocque et al., 2008).

Polymer-Drug Conjugates

Studies have also investigated the manipulation of hydrolysis rates of polymer-drug conjugates through changes in their secondary structure. By varying the proportions of N-acryloyl morpholine in the copolymers, researchers could affect the kinetics of solvolysis, pointing towards applications in targeted drug delivery systems where precise control over drug release rates is essential (Pitt & Shah, 1996).

Direcciones Futuras

Based on the studies, it can be predicted that the related compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate . This suggests that “4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine” and related compounds could be further explored for their potential in cancer treatment.

Propiedades

IUPAC Name |

(E)-3-(4-ethoxy-3-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-21-14-6-4-13(12-15(14)19-2)5-7-16(18)17-8-10-20-11-9-17/h4-7,12H,3,8-11H2,1-2H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISINQQVUKGCPT-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)

![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)

![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)

![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)

![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)